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molecular formula C17H15F2NO2 B8591528 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide CAS No. 649740-47-6

3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide

Cat. No. B8591528
M. Wt: 303.30 g/mol
InChI Key: FNIFSIQCHMRJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900354B2

Procedure details

500 mg (1.72 mmol) 3-[4-(3,4-difluoro-benzyloxy)-phenyl]-acrylic acid is suspended in 5 ml dichloromethane. 0.62 ml (8.6 mmol) thionyl chloride is added and the reaction mixture heated overnight to 45° C. Concentration leaves a yellowish tar which is dissolved again in 10 ml dichloromethane and treated with 1.1 ml of a 33% solution of methylamine in ethanol. After heating at 45° C. for 3 hours, the reaction mixture is filtered and the filtrate concentrated. Chromatography (silica gel, dichloromethane/methanol) yields 136 mg (26%) of a colorless solid. MS: m/e=304.1 (M++H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
26%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[CH:14][C:15](O)=[O:16])=[CH:9][CH:8]=1.S(Cl)(Cl)=O.[CH3:26][NH2:27]>ClCCl.C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[CH:14][C:15]([NH:27][CH3:26])=[O:16])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)O)C=CC1F
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated overnight to 45° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
leaves a yellowish tar which
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)NC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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